AChE Inhibitory Potency: MF Is ≥100,000‑Fold Weaker Than Sarin (GB) at Human Acetylcholinesterase
In a direct head‑to‑head in vitro comparison using human recombinant AChE, methylphosphonofluoridic acid (MF, CAS 1511‑67‑7) exhibited at least five orders of magnitude (≥100,000‑fold) lower inhibitory potency than O‑isopropyl methylphosphonofluoridate (sarin, GB) [1]. The same study demonstrated that MF and its precursor DF require millimolar concentrations to produce measurable AChE inhibition, whereas sarin achieves complete enzyme inactivation in the low nanomolar range.
| Evidence Dimension | Human AChE inhibitory potency (relative scale) |
|---|---|
| Target Compound Data | ≥100,000‑fold weaker than sarin; effective only at millimolar concentrations |
| Comparator Or Baseline | Sarin (O‑isopropyl methylphosphonofluoridate, GB): low‑nanomolar AChE inhibitor |
| Quantified Difference | ≥5 orders of magnitude (≥100,000‑fold) lower potency for MF vs. sarin |
| Conditions | In vitro incubation with human recombinant AChE; inhibition measured by Ellman assay (Worek et al., 2014) |
Why This Matters
This dramatic potency gap defines MF as a distinct chemical entity unsuitable for experiments requiring nerve‑agent‑level AChE inhibition and validates its use as a safer simulant for method development and hydrolysis‑pathway studies.
- [1] Worek F, Elsinghorst P, Koller M, Thiermann H. Reactions of methylphosphonic difluoride with human acetylcholinesterase and oximes – Possible therapeutic implications. Toxicol Lett. 2014;231(1):92‑98. doi:10.1016/j.toxlet.2014.09.012 View Source
